molecular formula C20H30N6O5S B4597998 ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE

ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B4597998
M. Wt: 466.6 g/mol
InChI Key: NBEBQYJSOAFSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound featuring a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Scientific Research Applications

Solid Form Selection for Pharmaceutical Compounds

Research on the solid form selection of zwitterionic pharmaceutical compounds, like 4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid, highlights the importance of solid-state characterization, polymorphism, and stability in the development of pharmaceuticals. Such studies involve salt screening, stability evaluation, and form selection, crucial for ensuring the efficacy and manufacturability of drug substances (Kojima et al., 2008).

Switchable Synthesis of Pyrroles and Pyrazines

The switchable synthesis of 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates from isoxazoles and triazoles, through Rh(II)-catalyzed reactions, showcases the versatility of pyrazole derivatives in synthesizing structurally diverse compounds. This research demonstrates the influence of catalysts and reaction conditions on product distribution, providing valuable insights into synthetic chemistry and potential pharmaceutical applications (Rostovskii et al., 2017).

Synthesis of Spiropiperidine Lactam Inhibitors

The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors illustrates the application of pyrazole derivatives in developing novel inhibitors with potential therapeutic applications. This research involves streamlined synthesis and the exploration of chemical stability and biological activity, underlining the compound's relevance in drug discovery and development (Huard et al., 2012).

Preparation Methods

The synthesis of ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE

Properties

IUPAC Name

propan-2-yl 4-[[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carbonyl]amino]-1-ethylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O5S/c1-6-25-12-16(18(23-25)20(28)31-13(2)3)22-19(27)15-8-7-9-26(11-15)32(29,30)17-10-21-24(5)14(17)4/h10,12-13,15H,6-9,11H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEBQYJSOAFSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 2
ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 3
ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 4
ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 5
ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ISOPROPYL 4-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE

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